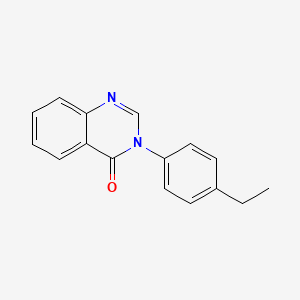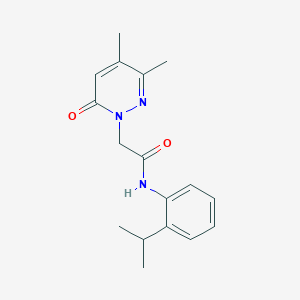![molecular formula C21H27FN2O2S B5329591 4-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}methyl)-N-methylbenzenesulfonamide](/img/structure/B5329591.png)
4-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}methyl)-N-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}methyl)-N-methylbenzenesulfonamide, also known as F 11440, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of piperidine derivatives and has been found to exhibit a range of interesting biochemical and physiological effects.
Mechanism of Action
The exact mechanism of action of F 11440 is not fully understood, but it is believed to act as a selective antagonist of the 5-HT1A receptor. This receptor is involved in the regulation of mood and anxiety, and its blockade by F 11440 may be responsible for its anxiolytic effects.
Biochemical and Physiological Effects:
In addition to its anxiolytic effects, F 11440 has been found to exhibit a range of other interesting biochemical and physiological effects. For example, studies have shown that F 11440 can modulate the release of various neurotransmitters, including serotonin, dopamine, and noradrenaline. F 11440 has also been found to have anti-inflammatory effects and may be effective in treating inflammatory diseases.
Advantages and Limitations for Lab Experiments
F 11440 has several advantages for lab experiments, including its high potency and selectivity for the 5-HT1A receptor. However, F 11440 has some limitations, including its relatively short half-life and the fact that it is not currently available as a commercial drug.
Future Directions
There are several potential future directions for research on F 11440. One promising direction is the development of more potent and selective analogs of F 11440 that may be more effective in treating anxiety disorders and other conditions. Another potential direction is the investigation of the anti-inflammatory effects of F 11440 and its potential use in treating inflammatory diseases. Finally, further research is needed to fully understand the mechanism of action of F 11440 and its potential therapeutic applications in humans.
Synthesis Methods
The synthesis of F 11440 involves a multi-step process that begins with the reaction of 4-nitrobenzenesulfonyl chloride with N-methylpiperidine to form the intermediate 4-nitrobenzenesulfonamido-N-methylpiperidine. This intermediate is then reacted with 4-fluoro-α-methylbenzyl chloride to form the final product, F 11440.
Scientific Research Applications
F 11440 has been extensively studied for its potential therapeutic applications in a variety of diseases and conditions. One of the most promising applications of F 11440 is in the treatment of anxiety disorders. Studies have shown that F 11440 exhibits anxiolytic effects in animal models of anxiety, suggesting that it may be effective in treating anxiety disorders in humans.
properties
IUPAC Name |
4-[[3-[2-(4-fluorophenyl)ethyl]piperidin-1-yl]methyl]-N-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27FN2O2S/c1-23-27(25,26)21-12-8-19(9-13-21)16-24-14-2-3-18(15-24)5-4-17-6-10-20(22)11-7-17/h6-13,18,23H,2-5,14-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMEWYQWRFPQKQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC=C(C=C1)CN2CCCC(C2)CCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(3-chloro-4-ethoxyphenyl)sulfonyl]-4-phenylpiperazine](/img/structure/B5329523.png)
![1-[(1-phenylcyclopentyl)carbonyl]-4-piperidinecarboxamide](/img/structure/B5329530.png)
![1-[2-(diethylamino)ethyl]-4-(4-ethoxy-3-methylbenzoyl)-3-hydroxy-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5329532.png)


![N-{[2-(4-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl}pyrazin-2-amine](/img/structure/B5329547.png)
![2-[(4-allyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(5-bromo-2-pyridinyl)acetamide](/img/structure/B5329548.png)
![N-ethyl-N-(2-hydroxyethyl)-2-{[(2-methyl-1,3-benzothiazol-5-yl)oxy]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B5329555.png)
![2-(4-chloro-2-fluorophenyl)-N-[3-(2-oxo-1-pyrrolidinyl)benzyl]acetamide](/img/structure/B5329562.png)

![3-ethyl-1-[(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)acetyl]piperazine](/img/structure/B5329575.png)
![7-(3-chlorophenyl)-4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5329588.png)
![methyl {[5-(4-isopropylphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5329595.png)
![[4-(3-fluorobenzyl)-1-pyrazin-2-ylpiperidin-4-yl]methanol](/img/structure/B5329601.png)